6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl3F3N2O/c20-11-3-1-10(2-4-11)16-8-14(19(23,24)25)13(9-26)18(27-16)28-17-6-5-12(21)7-15(17)22/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGJODGVCPKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile, commonly referred to by its CAS number 338963-47-6, is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C19H8Cl3F3N2O
- Molecular Weight : 443.63 g/mol
- CAS Number : 338963-47-6
The compound exhibits a range of biological activities primarily attributed to its structural components, which include a pyridine ring and multiple halogen substitutions. These features contribute to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including those resistant to conventional therapies.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A431 | 1.98 | Effective against epidermoid carcinoma |
| HT29 | 6.14 | Notable activity against colorectal cancer |
| HCT-15 | <10 | High efficacy in colon carcinoma models |
In one study, the compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its antitumor effects .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its halogenated structure enhances its ability to disrupt microbial cell membranes and inhibit growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
These findings highlight its potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a preclinical trial involving mice with xenografted tumors, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study reported an approximate 60% decrease in tumor volume after four weeks of treatment, demonstrating its potential as an effective antitumor agent .
Case Study 2: Pharmacokinetics
A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in various animal models. Results indicated favorable bioavailability and a half-life suitable for therapeutic applications. The compound was well-tolerated with minimal adverse effects observed during the study .
Safety and Toxicity
Toxicological assessments have shown that while the compound exhibits potent biological activity, it also requires careful evaluation for safety in clinical settings. Acute toxicity studies indicate that high doses may lead to liver and kidney damage; hence, dosage optimization is crucial for therapeutic use .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridine derivatives, including 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile. The structural characteristics of this compound suggest it could inhibit various cancer cell lines:
- Mechanism of Action : The presence of the trifluoromethyl group and chlorinated phenyl moieties enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.
- Case Studies :
Agrochemical Applications
This compound has potential applications in agrochemistry due to its herbicidal properties:
- Herbicidal Activity : Compounds with similar structures have been reported to effectively control weed growth by inhibiting specific biochemical pathways in plants.
- Field Trials : Preliminary field trials indicated that derivatives of this compound could reduce weed biomass significantly compared to untreated controls .
Example Synthetic Route
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Halogenation | Pyridine Derivative | Chlorinating Agent |
| 2 | Nucleophilic Substitution | Chlorinated Phenol | Base Catalyst |
| 3 | Trifluoromethylation | Trifluoromethylating Agent | Specific Solvent |
This method allows for the precise control over the placement of substituents on the pyridine ring, which is critical for optimizing biological activity.
Chemical Reactions Analysis
Reactivity Analysis
The compound’s reactivity is governed by its functional groups and electronic environment.
Functional Group Reactivity
| Functional Group | Reactivity Type | Key Reactions |
|---|---|---|
| Nitrile (-CN) | Electrophilic | Hydrolysis (amides, carboxylic acids), Grignard addition |
| Chlorophenyl | Substitution | SNAr (aromatic), metal-catalyzed coupling |
| Dichlorophenoxy | Ether cleavage | Acidic/baasic hydrolysis, nucleophilic substitution |
| Trifluoromethyl | Electron-withdrawing | Enhances electrophilicity of adjacent groups |
Structural Influences
-
Pyridine Ring : Electron-deficient due to -CN and CF₃ groups, favoring nucleophilic attack.
-
Steric Effects : Bulky trifluoromethyl and chlorophenyl groups may hinder certain reactions .
Research Findings
3.1 Structure-Activity Relationships (SAR)
Studies on analogous pyridine derivatives highlight the role of substituents in modulating biological activity. For example:
-
Chlorophenyl Groups : Enhance lipophilicity, improving cellular permeability.
-
Trifluoromethyl Moiety : Increases metabolic stability and binding affinity via strong C-F bonds .
3.2 Characterization Techniques
-
NMR/MS : Confirm molecular structure and purity.
-
IR : Identify functional groups (CN stretch ~2200 cm⁻¹).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
Position 2 Substituents: The 2,4-dichlorophenoxy group in the target compound is unique compared to sulfanyl () or methoxy () analogs. This group likely enhances lipophilicity and oxidative stability, critical for pesticidal activity .
Position 4 Substituents :
- The CF₃ group is conserved in and analogs, suggesting its importance in electronic modulation and metabolic resistance .
Position 6 Substituents :
Physicochemical Properties
- The target compound’s higher molecular weight and logP compared to ’s methoxy analog suggest reduced aqueous solubility, which may influence formulation strategies.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | Pd(OAc)₂, DMF, 80°C | 72 | 98 | |
| Functionalization | CuI, toluene, reflux | 65 | 95 |
Basic Question: What safety protocols are critical during handling due to its toxicity profile?
Methodological Answer:
Key protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to prevent dermal/airway exposure .
- Emergency Response : Immediate use of eyewash stations for ocular exposure; activated charcoal for accidental ingestion .
- Waste Disposal : Segregate hazardous waste and collaborate with certified disposal agencies to mitigate environmental risks .
Basic Question: Which analytical techniques are most effective for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic P2₁/n space group parameters) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethyl at δ ~110 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₁₀Cl₃F₃N₂O: 463.97) .
Advanced Question: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
SAR strategies include:
- Substituent Variation : Replacing the 2,4-dichlorophenoxy group with electron-withdrawing groups (e.g., nitro) to modulate receptor binding .
- Bioisosteric Replacement : Substituting trifluoromethyl with sulfonamide groups to enhance solubility without losing potency .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target enzymes like CYP450 .
Q. Table 2: Key SAR Observations
Advanced Question: How to resolve conflicting data on receptor affinity in pharmacological studies?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor overexpression) and control compounds .
- Binding Kinetics : Perform surface plasmon resonance (SPR) to measure on/off rates, distinguishing true affinity from assay artifacts .
- Meta-Analysis : Compare datasets across studies (e.g., EC₅₀ values in CYP450 inhibition) to identify outliers .
Advanced Question: What mechanisms underlie its toxicity in mammalian cells?
Methodological Answer:
- Mitochondrial Dysfunction : Assess ATP depletion via luminescence assays (e.g., CellTiter-Glo) .
- Oxidative Stress : Measure ROS levels using fluorescent probes (e.g., DCFH-DA) in HepG2 cells .
- Apoptosis Pathways : Western blotting for caspase-3/9 activation in treated vs. untreated cells .
Advanced Question: How does it interact with cytochrome P450 (CYP450) isoforms?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to quantify IC₅₀ values .
- Metabolite Profiling : LC-MS/MS identifies hydroxylated or demethylated metabolites in liver microsomes .
- Crystallographic Studies : Co-crystallize with CYP450 isoforms (e.g., 2C9) to map active-site interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
